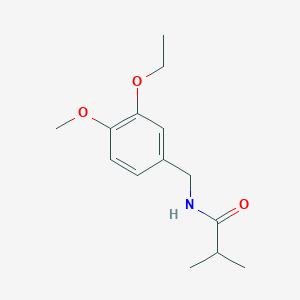![molecular formula C18H26N2O2 B5346686 1-allyl-4-[(2-isopropylphenoxy)acetyl]piperazine](/img/structure/B5346686.png)
1-allyl-4-[(2-isopropylphenoxy)acetyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-allyl-4-[(2-isopropylphenoxy)acetyl]piperazine, also known as IPP, is a piperazine derivative that has been extensively studied for its potential applications in scientific research. This compound is a white crystalline powder that is soluble in water and organic solvents. IPP has been shown to possess a variety of biochemical and physiological effects, making it a valuable tool for researchers in the fields of pharmacology, neuroscience, and biochemistry.
Wirkmechanismus
The mechanism of action of 1-allyl-4-[(2-isopropylphenoxy)acetyl]piperazine is not fully understood, but it is believed to act as a modulator of neurotransmitter release and uptake. This compound has been shown to enhance the release of dopamine and serotonin in the brain, leading to increased neuronal activity. Additionally, this compound has been shown to have vasodilatory effects, which may be due to its ability to modulate the release of nitric oxide in the cardiovascular system.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including enhanced neurotransmitter release, vasodilation, and immunomodulation. This compound has also been shown to have antioxidant and anti-inflammatory properties, making it a potential treatment for a variety of diseases and conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-allyl-4-[(2-isopropylphenoxy)acetyl]piperazine in lab experiments is its ability to modulate neurotransmitter release and uptake, making it a valuable tool for studying the effects of psychotropic drugs on neuronal activity. Additionally, this compound has been shown to have vasodilatory effects, making it a potential treatment for hypertension. However, one limitation of using this compound in lab experiments is its potential toxicity at high doses, which may limit its use in certain applications.
Zukünftige Richtungen
There are a variety of future directions for research on 1-allyl-4-[(2-isopropylphenoxy)acetyl]piperazine, including studies on its potential therapeutic applications in the treatment of hypertension, neurodegenerative diseases, and immune disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs and compounds. Finally, the development of new synthesis methods and modifications to the chemical structure of this compound may lead to the development of new and more effective compounds for use in scientific research.
Synthesemethoden
The synthesis of 1-allyl-4-[(2-isopropylphenoxy)acetyl]piperazine involves the reaction of piperazine with 2-isopropylphenol and acetic anhydride, followed by allylation of the resulting product. This method has been optimized to produce high yields of pure this compound, making it a reliable and efficient process for the production of this compound.
Wissenschaftliche Forschungsanwendungen
1-allyl-4-[(2-isopropylphenoxy)acetyl]piperazine has been used in a variety of scientific research applications, including studies on the central nervous system, cardiovascular system, and immune system. In neuroscience, this compound has been used to study the effects of serotonin and dopamine on neuronal activity, as well as the mechanisms of action of various psychotropic drugs. In cardiovascular research, this compound has been shown to have vasodilatory effects, making it a potential treatment for hypertension. In immunology, this compound has been used to study the effects of cytokines on immune cell function, as well as the mechanisms of action of various immunomodulatory drugs.
Eigenschaften
IUPAC Name |
2-(2-propan-2-ylphenoxy)-1-(4-prop-2-enylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-4-9-19-10-12-20(13-11-19)18(21)14-22-17-8-6-5-7-16(17)15(2)3/h4-8,15H,1,9-14H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGUAIGFPRPNKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC(=O)N2CCN(CC2)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-({[3-(3-methyl-1-piperidinyl)propyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5346614.png)
![N-isopropyl-2-oxo-2-(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)acetamide](/img/structure/B5346622.png)
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[(5-methylisoxazol-3-yl)methyl]acetamide](/img/structure/B5346625.png)
![4-{[2-(2-phenylethyl)-1-piperidinyl]sulfonyl}morpholine](/img/structure/B5346655.png)
![N-(4-fluorophenyl)-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5346659.png)
![1-[(2,2-difluorocyclopropyl)carbonyl]-4-(2-fluorophenoxy)piperidine-4-carboxylic acid](/img/structure/B5346664.png)
![6-(2,3-dimethoxyphenyl)-3-[(2-fluorobenzyl)thio]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5346666.png)
![4-methyl-3-[(2-methylbenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B5346672.png)
![N-cyclopropyl-1'-[(5-methylpyrazin-2-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5346674.png)
![1'-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5346678.png)
![2-[5-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-5,6-dihydropyrrolo[3,4-c]pyrazol-1(4H)-yl]ethanol](/img/structure/B5346693.png)
![N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-L-histidinamide dihydrochloride](/img/structure/B5346696.png)
![2-[5-(3,4-dimethoxyphenyl)-3-isoxazolyl]-1-(1-pyrrolidinylsulfonyl)azepane](/img/structure/B5346701.png)